![molecular formula C13H12O B13970640 Naphthalene, 1-[(ethenyloxy)methyl]- CAS No. 48140-70-1](/img/structure/B13970640.png)
Naphthalene, 1-[(ethenyloxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene, 1-[(ethenyloxy)methyl]- is an organic compound with a complex structure that includes a naphthalene ring substituted with an ethenyloxy methyl group. This compound is part of the larger family of naphthalene derivatives, which are known for their diverse chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-[(ethenyloxy)methyl]- typically involves the reaction of naphthalene with an appropriate ethenyloxy methylating agent under controlled conditions. One common method is the alkylation of naphthalene using ethenyloxy methyl chloride in the presence of a strong base such as sodium hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of Naphthalene, 1-[(ethenyloxy)methyl]- may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to remove impurities and obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene, 1-[(ethenyloxy)methyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions are common, where the ethenyloxy methyl group can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalene derivatives.
Substitution: Halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
Naphthalene, 1-[(ethenyloxy)methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Naphthalene, 1-[(ethenyloxy)methyl]- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-Methylnaphthalene: An isomer with a methyl group instead of an ethenyloxy methyl group.
2-Methylnaphthalene: Another isomer with the methyl group positioned differently on the naphthalene ring.
1-Ethynylnaphthalene: Contains an ethynyl group instead of an ethenyloxy methyl group.
Uniqueness
Naphthalene, 1-[(ethenyloxy)methyl]- is unique due to the presence of the ethenyloxy methyl group, which imparts distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propiedades
Número CAS |
48140-70-1 |
|---|---|
Fórmula molecular |
C13H12O |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
1-(ethenoxymethyl)naphthalene |
InChI |
InChI=1S/C13H12O/c1-2-14-10-12-8-5-7-11-6-3-4-9-13(11)12/h2-9H,1,10H2 |
Clave InChI |
VWHBGDKTEYDPCK-UHFFFAOYSA-N |
SMILES canónico |
C=COCC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


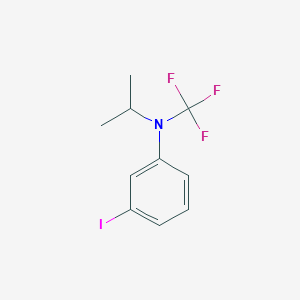


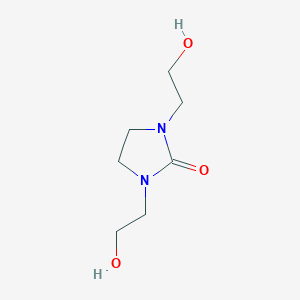
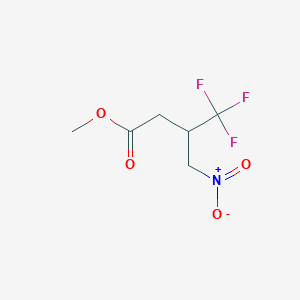

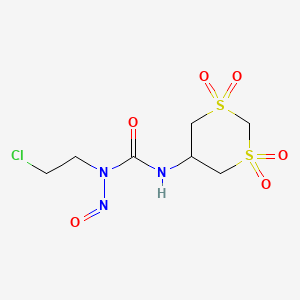

![1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13970613.png)
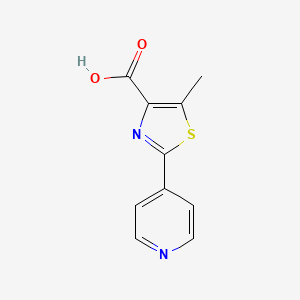

![1-Azabicyclo[3.2.2]nonan-4-amine](/img/structure/B13970625.png)

![1-[2-(2-Aminoethoxy)ethyl]-2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B13970635.png)
